molecular formula C23H25NO6 B2614439 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 637753-12-9

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

Cat. No. B2614439
CAS RN: 637753-12-9
M. Wt: 411.454
InChI Key: JAUQFXYSOGAXNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . Industrial preparation methods often involve the use of 2-ethoxyphenoxy and 1,2-dibromoethane as raw materials .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCN(CC)C(=O)Oc1ccc2c(c1)occ(c2=O)Oc3cccc c3OCC .

Scientific Research Applications

Polyphenols and Their Health Implications

Polyphenols, a key component of the compound of interest due to the chromen (coumarin) moiety, are abundant micronutrients with evidence supporting their role in preventing degenerative diseases. The bioavailability of polyphenols varies significantly, influencing their effectiveness in target tissues. Studies highlight the absorption kinetics, metabolic pathways, and health impacts of major dietary polyphenols, noting their potential in preventing cardiovascular diseases and cancers (Manach et al., 2005).

Carbamates and Environmental Interactions

Carbamates, as indicated by the diethylcarbamate portion of the compound, are explored for their environmental fate and interactions. Specifically, research into alkylphenol ethoxylates (APEs) and their degradation into more persistent alkylphenols (APs) raises concerns about endocrine-disrupting effects in wildlife and humans. These studies delve into the persistence, bioaccumulation, and toxicological impacts of carbamate derivatives in aquatic environments (Ying et al., 2002).

Synthetic Protocols for Chromen Derivatives

The synthesis and pharmacological significance of chromen derivatives, similar to the core structure of the compound , have been reviewed. These compounds, including 6H-benzo[c]chromen-6-ones, are highlighted for their therapeutic potential and the necessity for synthetic protocols to enhance their availability due to limited natural sources. The review covers various synthetic methodologies, emphasizing the importance of these compounds in pharmacology (Mazimba, 2016).

properties

IUPAC Name

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-5-24(6-2)23(26)29-16-12-13-17-20(14-16)28-15(4)22(21(17)25)30-19-11-9-8-10-18(19)27-7-3/h8-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUQFXYSOGAXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

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